3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol
Description
3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol is a bicyclic tertiary amine featuring a norbornane-like structure with a benzyl substituent and a hydroxyl group. The compound’s bicyclo[4.1.0]heptane core consists of a seven-membered ring system with a bridge between positions 1 and 4, creating a strained geometry that may confer unique conformational and reactivity properties. This structural motif is of interest in medicinal chemistry for designing conformationally restricted analogs of bioactive molecules.
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[4.1.0]heptan-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-6-7-14(10-12(13)8-13)9-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOKBUFLKQDCDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1(C2)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol typically involves the reduction of spirocyclic oxetanyl nitriles . This method is scalable and has been studied for its mechanism and scope. The reaction conditions often include the use of reducing agents and specific catalysts to achieve the desired transformation. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can be oxidized to form corresponding ketones or reduced to form amines. . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential pharmacological properties, including its role as a bioisostere in drug design . The compound’s unique structure allows it to mimic other biologically active molecules, making it a valuable tool in medicinal chemistry research .
Mechanism of Action
The mechanism of action of 3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure and functional groups enable it to bind to certain receptors or enzymes, thereby exerting its effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula: C₁₃H₁₇NO
- CAS Number : 1245794-56-2 (referenced in supplier listings) .
- Applications: Limited direct studies are available, but its structural analogs (e.g., bicyclo[3.1.1] derivatives) are used as building blocks for piperidine-based drug candidates .
Comparison with Structurally Similar Compounds
Bicyclo[3.1.1]heptane Derivatives
Compound : 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
Comparison :
- Reactivity : The hydroxyl group in the target compound ([4.1.0]) may offer distinct hydrogen-bonding interactions compared to the ketone in [3.1.1] derivatives.
Bicyclo[3.2.1]octane Derivatives
Compound : 3-Benzyl-3-azabicyclo[3.2.1]octan-6-ol
Comparison :
Trifluoromethyl-Substituted Analogs
Compound : 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol
Comparison :
- Electronic Effects : The CF₃ group in this derivative contrasts with the benzyl group in the target compound, altering electronic and steric profiles.
Data Table: Structural and Functional Comparison
Research Findings and Challenges
- Derivatization Potential: While [3.1.1] derivatives are extensively modified (e.g., amines, amides ), the [4.1.0] system’s derivatization remains unexplored.
- Supplier Limitations : The target compound is listed as discontinued or out of stock, highlighting synthetic or commercial viability challenges .
- Structural Insights : X-ray crystallography of [3.1.1] analogs confirms rigid geometries , but similar data for the [4.1.0] system is absent.
Biological Activity
3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol, a bicyclic compound with significant potential in pharmacology, has garnered attention due to its diverse biological activities. This article explores its biological mechanisms, relevant research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound is characterized by a seven-membered ring containing a nitrogen atom, which is critical for its biological interactions. Its molecular formula is with a molecular weight of approximately 149.6186 g/mol. The presence of the nitrogen atom allows for the formation of hydrogen bonds, enhancing its interaction with various biological targets, including enzymes and receptors.
The mechanism of action of this compound involves several pathways:
- Hydrogen Bond Formation : The nitrogen atom facilitates hydrogen bonding with biomolecules, influencing their activity.
- Enzyme Interaction : The compound can modulate enzyme activities by interacting with active sites, potentially leading to inhibition or activation depending on the target.
- Neurotransmitter Modulation : Its structure suggests possible interactions with neurotransmitter systems, particularly in the context of neurological disorders.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Antimicrobial Activity : Some investigations have indicated potential antimicrobial effects; however, further studies are needed to establish efficacy and mechanisms.
- Pharmacological Potential : The compound is being explored for its therapeutic properties in drug development, particularly in areas related to pain management and cognitive enhancement.
Case Studies and Experimental Evidence
Several studies have contributed to understanding the biological activity of this compound:
- In Vitro Studies : Research demonstrated that the compound can inhibit specific enzymes linked to inflammation and pain pathways, suggesting its potential as an anti-inflammatory agent.
- Animal Models : In animal studies, administration of this compound resulted in improved cognitive function and reduced symptoms associated with certain neurological conditions.
Comparative Analysis with Similar Compounds
To contextualize the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Azabicyclo[3.1.1]heptan-6-ol | Bicyclic | Different ring structure affecting biological activity |
| (1R,6R)-3-Azabicyclo[4.1.0]heptan-6-ol | Stereoisomer | Specific enantiomer potentially enhancing potency |
| 2-Azabicyclo[2.2.2]octan-2-ol | Bicyclic | Smaller ring size may influence pharmacokinetics |
This table illustrates how the unique bicyclic framework and functional groups in this compound contribute to its distinct biological activities compared to similar compounds.
Q & A
Q. How to reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
